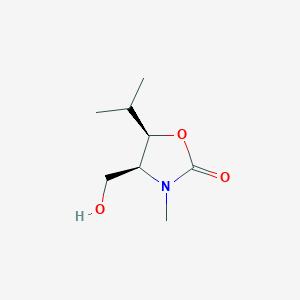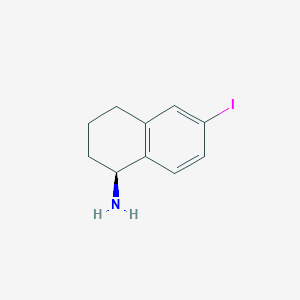![molecular formula C13H10ClNO B12864423 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is a chemical compound with the molecular formula C13H10ClNO and a molecular weight of 231.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a pyridinyl ring, which is further connected to an ethanone group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone typically involves the reaction of 2-chlorobenzaldehyde with 3-acetylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps such as distillation and chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ethanone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: This compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development, is ongoing.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or signaling pathways, depending on the specific application .
Comparison with Similar Compounds
1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone can be compared with similar compounds such as:
1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone: This compound has a similar structure but with the chlorine atom in a different position, which can affect its reactivity and applications.
1-[6-(Trifluoromethyl)pyridin-3-yl]ethanone: The presence of a trifluoromethyl group instead of a chlorophenyl group can significantly alter its chemical properties and uses.
Properties
Molecular Formula |
C13H10ClNO |
|---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
1-[6-(2-chlorophenyl)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C13H10ClNO/c1-9(16)10-6-7-13(15-8-10)11-4-2-3-5-12(11)14/h2-8H,1H3 |
InChI Key |
GPRLFOAVBAXURQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN=C(C=C1)C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


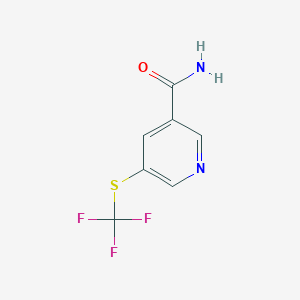
![N-[(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12864349.png)
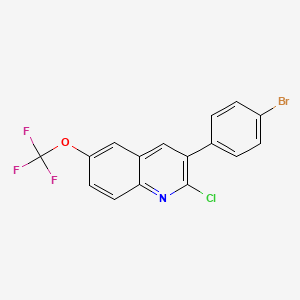

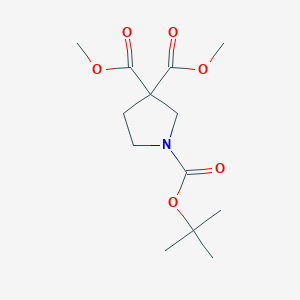

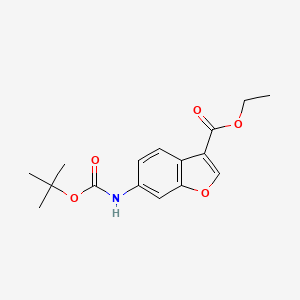
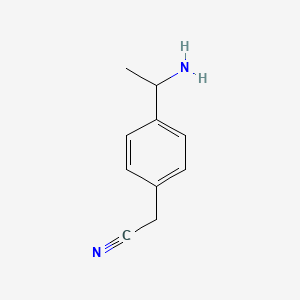
![4-(Benzyloxy)-4'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12864401.png)
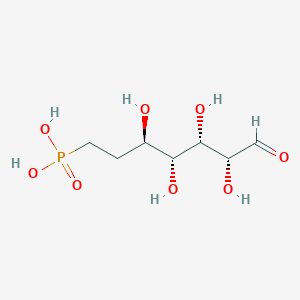
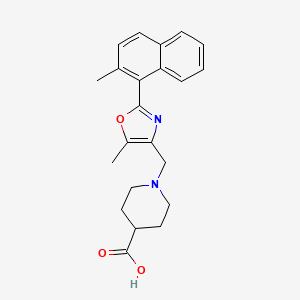
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
